molecular formula C7H7N3 B15224956 2-Ethynyl-4-hydrazinylpyridine

2-Ethynyl-4-hydrazinylpyridine

Cat. No.: B15224956
M. Wt: 133.15 g/mol
InChI Key: GMQAJBUBCXUDDP-UHFFFAOYSA-N
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Description

2-Ethynyl-4-hydrazinylpyridine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields. This compound is characterized by the presence of an ethynyl group at the 2-position and a hydrazinyl group at the 4-position of the pyridine ring.

Preparation Methods

The synthesis of 2-Ethynyl-4-hydrazinylpyridine can be achieved through several methods. One common method involves the substitution of halogens by a hydrazino group and the reduction of the corresponding diazonium salts . Another method includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride . Industrial production methods often involve the use of large-scale organic synthesis techniques, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

2-Ethynyl-4-hydrazinylpyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl and hydrazinyl groups can participate in substitution reactions, often using reagents like halogens or alkylating agents.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

2-Ethynyl-4-hydrazinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-hydrazinylpyridine involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various chemical reactions, while the hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, influencing biological processes such as enzyme inhibition or activation .

Comparison with Similar Compounds

2-Ethynyl-4-hydrazinylpyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

(2-ethynylpyridin-4-yl)hydrazine

InChI

InChI=1S/C7H7N3/c1-2-6-5-7(10-8)3-4-9-6/h1,3-5H,8H2,(H,9,10)

InChI Key

GMQAJBUBCXUDDP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=CC(=C1)NN

Origin of Product

United States

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